2,5-Difluorobenzene-1-sulfonyl fluoride
Overview
Description
2,5-Difluorobenzene-1-sulfonyl fluoride is a chemical compound with the empirical formula C6H3F3O2S . It is used in click chemistry reactions, specifically sulfur (VI) fluoride exchange (SuFEx) reactions . The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Synthesis Analysis
The synthesis of 2,5-Difluorobenzene-1-sulfonyl fluoride involves the use of sulfuryl fluoride gas (SO2F2) and other solid reagents . A modular flow platform has been reported that can generate on demand, and efficiently dose, gaseous SO2F2 . This approach overcomes many limitations of this transformation, resulting in reduced reaction times, efficient reactivity, and broad substrate scope .Molecular Structure Analysis
The molecular structure of 2,5-Difluorobenzene-1-sulfonyl fluoride consists of a benzene ring with two fluorine atoms and a sulfonyl fluoride group attached . The high oxidation state sulfur–fluoride bonds (such as S (VI)) in these groups are incredibly resilient to oxidation, reduction, strong acids, and thermolysis .Chemical Reactions Analysis
Sulfonyl fluorides, including 2,5-Difluorobenzene-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are used in SuFEx reactions, which are characterized by selective activation of high oxidation state sulfur centers connected to fluoride, enabling exchange reactions with incoming nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Difluorobenzene-1-sulfonyl fluoride include its empirical formula C6H3F3O2S and its molecular weight of 196.15 . It is a solid at room temperature .Scientific Research Applications
Synthesis of Sulfonyl Fluorides
Sulfonyl fluorides (SFs) have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
Covalent Interaction with Amino Acids or Proteins
SF electrophiles are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications . By holding a compatible electrophilicity, SFs have found remarkable utility as covalent probes in chemical biology, which enable the efficient targeting of active-site amino acid residues .
Antibacterial Applications
Murthy and co-workers disclosed that 2-nitrobenzenesulfonyl fluoride (NBSF) was effective at killing Gram-negative bacteria, where the SF group could possibly react with target proteins directly or via an intermediate .
Protease Inhibitors
Through the reaction of SFs with active site amino acids to inactivate these enzymes, the corresponding SF-type protease inhibitors could be developed . The commonly used serine protease inhibitors include (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) .
Diagnostic Applications
The diagnostic value of SF in 18F-labelled biomarkers in positron emission tomography has also drawn much attention . For example, the application of [18F]4-formylbenzenesulfonyl fluoride ([18F]FBSF) as a radio labeling synthon .
Direct Fluorosulfonylation
Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
Mechanism of Action
Target of Action
Sulfonyl fluoride motifs, like the one present in this compound, are generally used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Mode of Action
It’s known that sulfonyl fluoride motifs can be used in a click chemistry approach through sulfates, which is a complimentary approach to using amides and phosphate groups as linkers . This suggests that the compound may interact with its targets through the formation of -SO2- linkages.
Result of Action
Given its potential to form -SO2- linkages with proteins or nucleic acids, it’s plausible that the compound could influence the function of these macromolecules, potentially leading to various cellular effects .
Safety and Hazards
2,5-Difluorobenzene-1-sulfonyl fluoride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should not be breathed in, and protective clothing, gloves, and eye/face protection should be worn when handling it . It should be used only outdoors or in a well-ventilated area .
Future Directions
The future directions of research into 2,5-Difluorobenzene-1-sulfonyl fluoride and similar compounds involve further exploration of SuFEx reactions . These reactions have revolutionized multiple research fields and have potential for further development in drug discovery, polymer science, and biochemistry . There is also interest in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
properties
IUPAC Name |
2,5-difluorobenzenesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGFXAZDLIJQIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557204 | |
Record name | 2,5-Difluorobenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62094-86-4 | |
Record name | 2,5-Difluorobenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62094-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluorobenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62094-86-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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